molecular formula C18H21NO6 B257949 7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one

7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one

Cat. No. B257949
M. Wt: 347.4 g/mol
InChI Key: UEEBRABNORBSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one, commonly known as H-89, is a potent and selective inhibitor of protein kinase A (PKA) and has been widely used in scientific research. PKA is a crucial signaling molecule that regulates many cellular processes, including metabolism, growth, and differentiation. H-89 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

H-89 inhibits 7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one activity by binding to the ATP-binding site of the enzyme. It competes with ATP for binding to the catalytic subunit of 7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one, thereby preventing its phosphorylation and activation. H-89 is a reversible inhibitor of 7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one and does not affect the activity of other protein kinases.
Biochemical and Physiological Effects:
H-89 has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. H-89 has also been shown to inhibit the growth of bacteria and viruses, suggesting potential antimicrobial and antiviral properties. In addition, H-89 has been reported to modulate the activity of ion channels, such as the L-type calcium channel and the voltage-gated potassium channel.

Advantages and Limitations for Lab Experiments

One of the main advantages of using H-89 in lab experiments is its high potency and selectivity for 7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibition. It allows for precise control of 7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one activity and can be used to investigate the role of 7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one in various cellular processes. However, one limitation of using H-89 is its potential off-target effects. H-89 has been reported to inhibit other protein kinases, such as protein kinase G and protein kinase C, at high concentrations. Therefore, it is important to use appropriate controls and concentrations when using H-89 in lab experiments.

Future Directions

There are several future directions for research on H-89. One area of interest is the development of more potent and selective 7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitors. Another direction is the investigation of the role of 7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one in various diseases, such as cancer, diabetes, and cardiovascular disease. H-89 may have potential therapeutic applications in these diseases by targeting 7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one signaling pathways. Finally, the use of H-89 in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.

Synthesis Methods

H-89 is synthesized by reacting 7,8-dimethoxy-4-methylcoumarin with 2-(4-morpholinyl)-2-oxoethylisocyanate in the presence of a base catalyst. The reaction proceeds through nucleophilic attack of the morpholine nitrogen on the isocyanate carbon, followed by cyclization and elimination of carbon dioxide to form the chromenone ring system.

Scientific Research Applications

H-89 has been widely used in scientific research to study the role of 7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one in various cellular processes. It has been shown to inhibit 7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one activity in a dose-dependent manner, with an IC50 value of 48 nM. H-89 has been used to study the effect of 7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibition on cell proliferation, differentiation, and apoptosis. It has also been used to investigate the role of 7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one in signal transduction pathways, such as the cAMP-7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one-CREB pathway.

properties

Product Name

7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

7,8-dimethoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one

InChI

InChI=1S/C18H21NO6/c1-11-12-4-5-14(22-2)17(23-3)16(12)25-18(21)13(11)10-15(20)19-6-8-24-9-7-19/h4-5H,6-10H2,1-3H3

InChI Key

UEEBRABNORBSSX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)N3CCOCC3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)N3CCOCC3

Origin of Product

United States

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